molecular formula C14H17BClNO2 B1454702 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 912331-84-1

6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B1454702
CAS RN: 912331-84-1
M. Wt: 277.55 g/mol
InChI Key: WYCUFMHCRJWJRE-UHFFFAOYSA-N
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Description

6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a chemical compound with the molecular formula C12H17BClNO2 and a molecular weight of 253.5329 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the functionalized 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine was prepared by reacting 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron under conventional conditions .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 340.5±42.0 °C, and its predicted density is 1.12±0.1 g/cm3 . Its pKa is predicted to be 1.13±0.10 .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions , which are pivotal in creating carbon-carbon bonds in organic synthesis. The boronic ester moiety of the compound reacts with various halides under palladium catalysis, leading to the formation of biaryl structures that are foundational in pharmaceuticals and agrochemicals.

Synthesis of Heterocycles

The boronic ester functional group is essential for the synthesis of heterocycles , which are core structures in many drugs and natural products. Its reactivity allows for the construction of complex molecules with high precision, contributing to the development of new therapeutic agents.

Protodeboronation Studies

Research into the protodeboronation of pinacol boronic esters, like our compound of interest, provides insights into the formal anti-Markovnikov hydromethylation of alkenes . This knowledge is crucial for modifying molecular structures in drug development and material science.

Biological Activity Studies

The indole moiety of the compound is structurally similar to many biologically active molecules. Studies have shown that derivatives of this compound exhibit a range of activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .

Material Chemistry Applications

In material chemistry, the compound’s boronic ester group can be used to create novel materials with specific properties. Its ability to form stable complexes with various substrates is valuable in designing sensors and other functional materials .

Medicinal Chemistry

In medicinal chemistry, the compound serves as a building block for the development of new drugs. Its structural features allow for the creation of compounds with potential anticancer, anti-inflammatory, and analgesic activities .

Chemical Biology

The compound’s reactivity is exploited in chemical biology for the labeling and tracking of biomolecules . Its boronic acid moiety can form reversible covalent bonds with sugars and other diols, which is useful in studying carbohydrate-mediated biological processes .

Organic Synthesis Methodologies

Finally, the compound is involved in developing novel organic synthesis methodologies. Its stability and reactivity make it an ideal candidate for exploring new synthetic routes, which can lead to more efficient and sustainable chemical processes .

Safety and Hazards

According to the safety data sheet, this compound is hazardous. The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures should be taken when handling this compound.

Mechanism of Action

Remember to handle all chemicals safely and ethically, following all relevant safety protocols and regulations. Always wear appropriate personal protective equipment and work in a well-ventilated area. If you’re working in a lab, make sure to dispose of all waste properly and to decontaminate your workspace after you’re done .

properties

IUPAC Name

6-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCUFMHCRJWJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682311
Record name 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS RN

912331-84-1
Record name 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloroindole-2-boronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

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